molecular formula C16H14O2 B11869938 2-Methyl-2-phenylchroman-4-one CAS No. 62756-35-8

2-Methyl-2-phenylchroman-4-one

Cat. No.: B11869938
CAS No.: 62756-35-8
M. Wt: 238.28 g/mol
InChI Key: XXDBCABHQMLKHQ-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyran ring, with a methyl group and a phenyl group attached to the second carbon atom of the dihydropyran ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenylchroman-4-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75-80°C for 1-1.5 hours .

Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. The resulting 3-aryloxypropanenitriles are then cyclized in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, it may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phenylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and phenyl groups contribute to its enhanced pharmacological properties compared to other chromanone derivatives .

Properties

CAS No.

62756-35-8

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-methyl-2-phenyl-3H-chromen-4-one

InChI

InChI=1S/C16H14O2/c1-16(12-7-3-2-4-8-12)11-14(17)13-9-5-6-10-15(13)18-16/h2-10H,11H2,1H3

InChI Key

XXDBCABHQMLKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

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